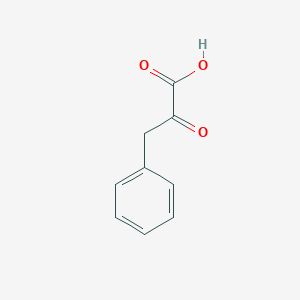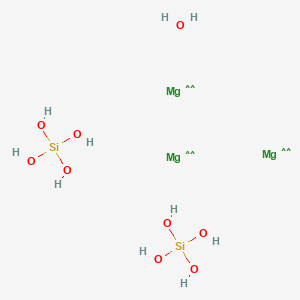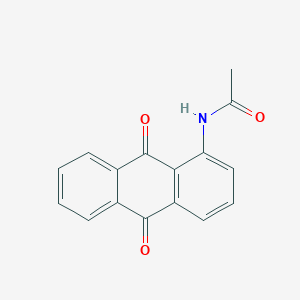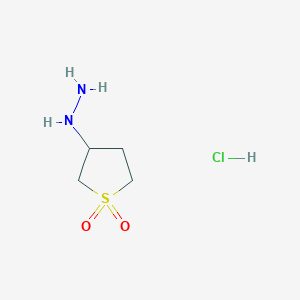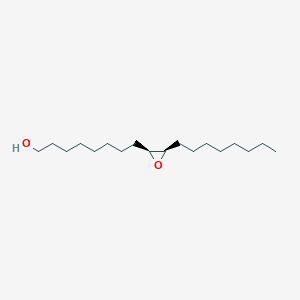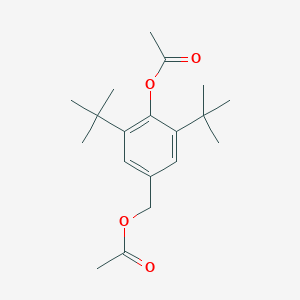
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene, also known as AAMB, is a chemical compound that belongs to the class of compounds called tert-butylbenzenes. It is a white crystalline solid with a molecular weight of 352.46 g/mol. AAMB has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene acts as a competitive inhibitor of certain enzymes, particularly those involved in the metabolism of tert-butylbenzenes. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This mechanism of action has been used to study the structure and function of enzymes, as well as to design new drugs that target specific enzymes.
Effets Biochimiques Et Physiologiques
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been shown to have a number of biochemical and physiological effects, particularly in the liver. It has been shown to induce the expression of certain genes involved in the metabolism of drugs and xenobiotics. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has also been shown to have antioxidant properties, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without significant degradation. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is its toxicity, particularly at high doses. Care must be taken when handling and using 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene. One area of interest is the development of new drugs that target specific enzymes involved in disease processes. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used as a model compound for designing and testing these drugs. Another area of interest is the study of the metabolism of tert-butylbenzenes in the human body. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used as a tool for studying the effects of other compounds in this class on human health. Finally, 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.
Méthodes De Synthèse
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene can be synthesized through a multi-step process that involves the reaction of tert-butylbenzene with acetic anhydride and acetyl chloride. The reaction proceeds through a series of intermediate steps, resulting in the formation of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene as the final product. The synthesis of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been used extensively in scientific research as a tool for studying the mechanism of action of various biological processes. It has been shown to have a wide range of applications, including the study of enzyme kinetics, protein structure, and drug design. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has also been used as a model compound for studying the metabolism of tert-butylbenzenes in the human body.
Propriétés
Numéro CAS |
13154-59-1 |
|---|---|
Nom du produit |
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene |
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(4-acetyloxy-3,5-ditert-butylphenyl)methyl acetate |
InChI |
InChI=1S/C19H28O4/c1-12(20)22-11-14-9-15(18(3,4)5)17(23-13(2)21)16(10-14)19(6,7)8/h9-10H,11H2,1-8H3 |
Clé InChI |
AGSCDHUVCJYCSX-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
SMILES canonique |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
Synonymes |
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
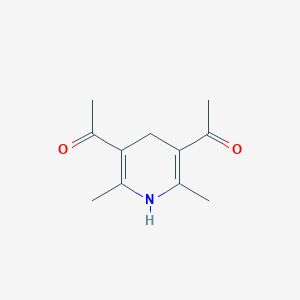
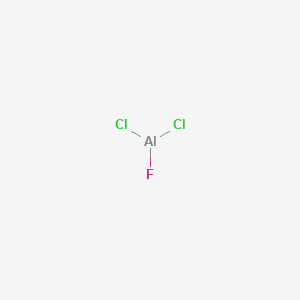
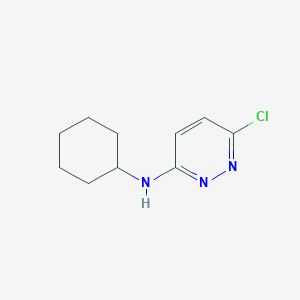
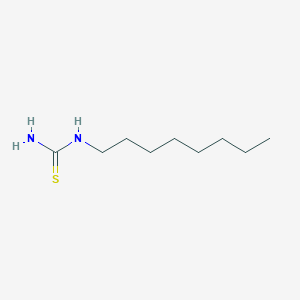
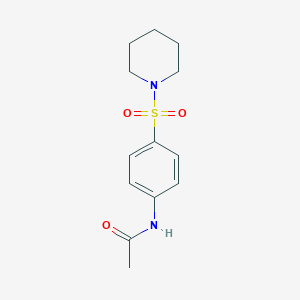
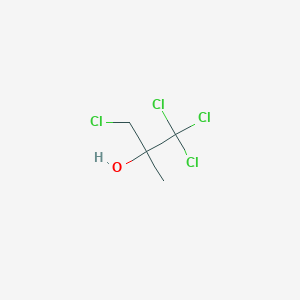
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
